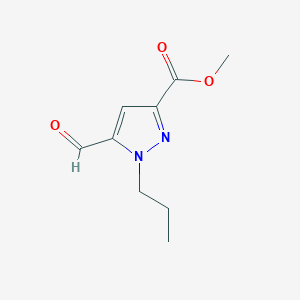

methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound has a molecular formula of C9H12N2O3 and a molecular weight of 196.2 g/mol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate typically involves the reaction of hydrazine derivatives with β-diketones. This reaction can be catalyzed by various reagents, including palladium, under ambient pressure . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as SnCl2 and NaOAc .

Industrial Production Methods

Industrial production methods for this compound may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts like Amberlyst-70. This method offers a simple reaction workup and presents valuable eco-friendly attributes .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in an ether solvent.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted pyrazole derivatives.

Applications De Recherche Scientifique

Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

Medicine: Explored for its potential use in drug development due to its diverse biological activities.

Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mécanisme D'action

The mechanism of action of methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes or receptors, thereby modulating biological pathways. For example, it may interact with the aryl hydrocarbon receptor, suppressing osteoblast proliferation and differentiation through the activation of the ERK signaling pathway .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 1-methyl-5-propyl-1H-pyrazole-3-carboxylate: Similar in structure but with an ethyl group instead of a methyl group.

5-Methyl-1H-pyrazole: Lacks the formyl and carboxylate groups, making it less complex.

Uniqueness

Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its formyl and carboxylate groups make it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Activité Biologique

Methyl 5-formyl-1-propyl-1H-pyrazole-3-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by research findings and data tables.

Overview of Biological Activity

This compound has been investigated for several biological activities, including:

- Antiviral Properties : Preliminary studies indicate potential antiviral effects, although specific mechanisms are still under investigation.

- Anticancer Activity : Research suggests that this compound may inhibit cancer cell proliferation through various pathways, including enzyme inhibition and modulation of signaling pathways .

- Antimicrobial Effects : The compound has demonstrated significant antimicrobial activity against various pathogens, with effective minimum inhibitory concentrations (MICs) reported .

The mechanism of action of this compound involves interaction with specific molecular targets:

-

Enzyme Inhibition : It may act as an inhibitor for enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical in bacterial DNA replication and folate metabolism respectively .

Enzyme Target IC50 Range (µM) DNA Gyrase 12.27 - 31.64 Dihydrofolate Reductase 0.52 - 2.67 - Signaling Pathways : The compound can modulate signaling pathways, such as the ERK signaling pathway, potentially affecting cell proliferation and differentiation.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound. The results indicated:

-

Inhibition Zones : Compounds exhibited inhibition zones ranging from 15 to 30 mm against various bacteria.

Compound ID Inhibition Zone (mm) 4a 25 5a 20 7b 30

Anticancer Properties

In vitro studies have shown that this compound can significantly reduce the viability of cancer cell lines:

- MCF-7 Cell Line : The compound exhibited an IC50 value of approximately 0.08μM, indicating potent anticancer activity compared to standard treatments .

Applications in Drug Development

Given its diverse biological activities, this compound has potential applications in:

- Pharmaceutical Development : As an intermediate in synthesizing drugs targeting cancer and infectious diseases.

| Application Area | Potential Use |

|---|---|

| Antiviral Drugs | Development of new antiviral agents |

| Anticancer Drugs | Synthesis of novel anticancer compounds |

| Antimicrobial Agents | Formulation of new antibiotics |

Propriétés

IUPAC Name |

methyl 5-formyl-1-propylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-3-4-11-7(6-12)5-8(10-11)9(13)14-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFJFKNBOCNKCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)C(=O)OC)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.